2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide
Description
2-Cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide is a synthetic amide derivative featuring a cyano group at the β-position, a 2-methoxyphenyl substituent at the γ-position, and a 3-methylphenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAPRKPONUQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with 3-methylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of 2-amino-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow interaction with biological targets. It is primarily investigated for:
- Anticancer Activity : Studies have indicated that 2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide can induce apoptosis in various cancer cell lines. For example, in vitro studies demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound, highlighting its potential as an anticancer drug candidate .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activities of this compound are diverse:
- Antimicrobial Properties : Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate its potential as a new antimicrobial agent.
- Mechanism of Action : The compound's mechanism may involve enzyme inhibition and receptor modulation, affecting cellular signaling pathways related to growth and survival .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines. The findings revealed:
- A 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Increased expression of apoptotic markers such as caspase-3, indicating the promotion of programmed cell death .
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. (2020) demonstrated the compound's ability to inhibit IL-6 production in macrophages, suggesting its potential therapeutic role in managing chronic inflammatory conditions. The study highlighted:
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and phenyl groups can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Cyano Group Impact: The target compound’s cyano group likely reduces basicity and increases electrophilicity compared to chloro analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) . This group may also enhance interactions with biological targets, as seen in sulfamoyl-containing acrylamides (e.g., compound 20) .
Methoxy vs.
Amide Resonance : Analogous to 3-Chloro-N-(4-methoxyphenyl)propanamide, the target’s amide group will exhibit resonance stabilization (C=O bond ~1.23–1.24 Å; C–N ~1.34 Å), facilitating hydrogen bonding in crystal lattices or protein interactions .
Physicochemical Properties
Melting Points and Solubility :
- The target compound’s melting point is expected to fall between 85–178°C, based on analogs like N-(2-cyanophenyl)-3-methoxypropanamide (mp unlisted but structurally simpler) and 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (mp 134–178°C) .
- The 3-methylphenyl group increases lipophilicity (logP ~3–4), likely reducing water solubility compared to sulfamoyl-containing derivatives (e.g., compound 20) .
Hydrogen Bonding and Crystal Packing :
- Similar to 3-Chloro-N-(4-methoxyphenyl)propanamide, the target compound may form C–H···O and N–H···O hydrogen bonds, creating chains or layers in the crystal lattice .
Biological Activity
2-Cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyano group, methoxy group, and two phenyl rings, which contribute to its unique chemical properties. Its molecular formula is , and it possesses a molecular weight of approximately 270.33 g/mol. The structural characteristics allow for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Electrophilic Interactions : The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes and receptors.
- Binding Affinity : The methoxy and phenyl groups enhance the compound's binding affinity to various biological targets, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory responses and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range significantly, indicating varying levels of effectiveness:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial activity .
Anti-inflammatory Properties
In vitro assays have demonstrated that related compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. For example, JMPR-01, a structurally similar compound, showed significant reductions in nitrite production and cytokine levels at concentrations as low as 25 µM . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various assays assessing cell viability and apoptosis induction in cancer cell lines. Initial results indicate that it may inhibit tumor growth by affecting cell signaling pathways involved in proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study examined the efficacy of several derivatives against common bacterial strains. The results indicated that modifications to the methoxy group significantly influenced antimicrobial activity:
- Derivative A : MIC against S. aureus was found to be 5.64 µM.
- Derivative B : Showed a higher MIC against P. aeruginosa at 13.40 µM.
These results highlight the importance of structural variations in enhancing biological activity .
Case Study 2: Inflammation Modulation
In vivo studies involving CFA-induced paw edema demonstrated that the administration of JMPR-01 led to a marked reduction in inflammation compared to control groups. This supports its potential therapeutic role in managing inflammatory conditions .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Variations | Notable Activity |
|---|---|---|
| 2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)propanamide | Hydroxy instead of methoxy | Enhanced antibacterial activity |
| 2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide | Different phenyl substitution | Stronger anticancer effects |
These comparisons illustrate how subtle changes in chemical structure can lead to significant differences in biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
